3-Chloro-4-methyl-5-nitroaniline
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Overview
Description
3-Chloro-4-methyl-5-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . The compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of anilines, such as this compound, typically involves several steps . These can include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is crucial, as the end product’s structure is determined by the directing group used .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications
Synthesis and Chemical Studies
Synthesis of Photoaffinity Probes : A study by Lamotte et al. (1994) discusses the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, starting from commercial 4-chloro-3-nitroaniline, which is a key component in creating photoaffinity probes for biological studies. This demonstrates the utility of 3-chloro-4-methyl-5-nitroaniline in complex chemical syntheses (Lamotte et al., 1994).
Crystal Structure Analysis : Research by Medviediev and Daszkiewicz (2021) explored the crystal structures of salts derived from nitroaniline compounds, including this compound. They focused on understanding the intermolecular interactions and hydrogen-bonding patterns in these structures, which is vital for the development of new materials and pharmaceuticals (Medviediev & Daszkiewicz, 2021).
Environmental and Biological Applications
Biodegradation Studies : Duc (2019) investigated the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains. This research is significant for understanding how compounds like this compound are broken down in the environment, which is crucial for assessing their environmental impact and potential bioremediation strategies (Duc, 2019).
Metabolic Pathway Elucidation : A study by Khan et al. (2013) provided insights into the metabolic pathways of 2-chloro-4-nitroaniline degradation by Rhodococcus sp. under aerobic conditions. This kind of research helps in understanding the biotransformation of related compounds like this compound in biological systems (Khan et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitroanilines, in general, can interact with various biological targets, including proteins, where they can act as a ‘tagging agent’ for free amino groups .
Mode of Action
Nitroanilines typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can alter the structure and function of the target molecules, leading to various downstream effects.
Biochemical Pathways
The conversion of the nitro group to an amine is a key step in the action of nitroanilines . This process can influence various biochemical pathways, particularly those involving protein synthesis and function.
Result of Action
Nitroanilines can potentially alter protein function through their interaction with free amino groups . This could lead to changes in cellular processes and functions.
Action Environment
The action, efficacy, and stability of 3-Chloro-4-methyl-5-nitroaniline can be influenced by various environmental factors. For instance, the rate of reactions involving nitroanilines can be affected by temperature and the presence of other chemical agents . .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methyl-5-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. These interactions often involve the nitro group, which can undergo reduction or oxidation, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with detoxification and stress responses, such as those encoding for glutathione S-transferase and superoxide dismutase. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the interaction with enzyme active sites, where it can act as a competitive inhibitor or a substrate. The nitro group of the compound is particularly reactive and can undergo reduction to form nitroso and hydroxylamine derivatives, which can further interact with nucleophilic sites on proteins and DNA. These interactions can lead to enzyme inhibition, activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the formation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites, including nitroso and hydroxylamine derivatives. These metabolites can further participate in redox cycling, contributing to oxidative stress and affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, affecting its bioavailability and distribution. Additionally, it can be actively transported into cells by specific transporters, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its biochemical effects .
Properties
IUPAC Name |
3-chloro-4-methyl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMZJRYSNPTMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.